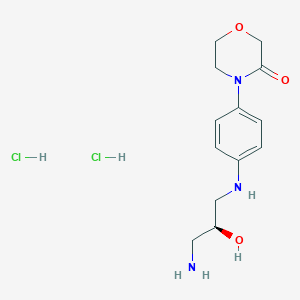

(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a morpholine ring, which is a common structural motif in many biologically active molecules. The presence of amino and hydroxy groups suggests potential interactions with biological targets, making it a candidate for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) typically involves multiple steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Hydroxy Group Addition: The hydroxy group can be introduced through nucleophilic substitution or other suitable methods.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticoagulant Research :

- This compound is primarily recognized as an impurity associated with Rivaroxaban, a widely used anticoagulant. Understanding its properties aids in the quality control and safety assessment of Rivaroxaban formulations. The presence of impurities can affect the efficacy and safety profile of the drug, making it crucial to study such compounds during the drug development process .

-

Mechanistic Studies :

- Research involving (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride contributes to elucidating the mechanisms of action of anticoagulants. By studying how this compound interacts with biological systems, researchers can better understand the pharmacodynamics and pharmacokinetics of Rivaroxaban .

- Drug Development :

The exploration of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride has led to several key insights:

- Safety Assessments : The identification of impurities like this compound is crucial for assessing the safety of anticoagulants. Regulatory agencies require thorough impurity profiling to ensure that all components are within safe limits.

- Therapeutic Efficacy : Understanding how impurities affect drug action can lead to improved formulations that maximize therapeutic efficacy while minimizing adverse effects.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds with amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The morpholine ring may also contribute to binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.

Amino Alcohols: Compounds with both amino and hydroxy groups.

Phenyl Derivatives: Compounds with phenyl rings and various functional groups.

Uniqueness

(S)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride) is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and selectivity compared to other similar compounds.

Actividad Biológica

(S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride, also known as Rivaroxaban Impurity 12 HCl, is a chemical compound with significant relevance in pharmacological research. This compound is a derivative of morpholinone and has been studied for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties.

- Molecular Formula: C13H19N3O3·2HCl

- Molecular Weight: 338.23 g/mol

- CAS Number: 2304439-07-2

- Physical State: Solid, typically available in hydrochloride form.

The biological activity of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with morpholinone structures often exhibit:

- Anticancer Activity: By inhibiting specific signaling pathways involved in tumor growth and metastasis.

- Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the role of morpholinone derivatives in cancer treatment. For instance, compounds similar to (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer models .

Antibacterial Activity

The antibacterial efficacy of (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one dihydrochloride has also been evaluated. In a study assessing the Minimum Inhibitory Concentration (MIC), it was found to possess potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Line | 5.0 | High |

| Anticancer | Colon Cancer Cell Line | 7.5 | Moderate |

| Antibacterial | Staphylococcus aureus | 2.0 | High |

| Antibacterial | Escherichia coli | 4.0 | Moderate |

Case Studies

-

Case Study on Anticancer Efficacy:

A study conducted on various cancer cell lines demonstrated that (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one significantly inhibited cell growth by inducing apoptosis through the activation of caspase pathways . The findings suggest that this compound could serve as a lead for developing novel anticancer therapies. -

Case Study on Antibacterial Properties:

In another investigation, the antibacterial properties were tested against multidrug-resistant strains of Enterococcus faecalis. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Propiedades

IUPAC Name |

4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3.2ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;;/h1-4,12,15,17H,5-9,14H2;2*1H/t12-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACBBFHFJJTMCI-LTCKWSDVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.